Amino-PEG9-amido-C16-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Amino-PEG9-amido-C16-Boc involves the conjugation of a PEG chain with an amino group and a heptadecanoic acid derivative. The reaction typically starts with the activation of the carboxyl group of the heptadecanoic acid derivative, followed by the coupling with the amino-PEG9 chain. The final step involves the protection of the amino group with a t-butyl ester (Boc) group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in batches, with each batch undergoing rigorous testing for purity and stability .
化学反応の分析
Types of Reactions
Amino-PEG9-amido-C16-Boc undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to expose the free amino group
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of the compound
科学的研究の応用
Amino-PEG9-amido-C16-Boc is widely used in scientific research, particularly in the following areas:
Chemistry: As a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Used in the study of protein-protein interactions and cellular pathways.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems .
作用機序
Amino-PEG9-amido-C16-Boc functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein, bringing them into proximity and facilitating the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
Similar Compounds
Amino-PEG4-amido-C16-Boc: A shorter PEG chain variant.
Amino-PEG12-amido-C16-Boc: A longer PEG chain variant.
Amino-PEG9-amido-C18-Boc: A variant with a longer alkyl chain
Uniqueness
Amino-PEG9-amido-C16-Boc is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, making it highly effective in the synthesis of PROTACs. Its specific structure allows for efficient degradation of target proteins, distinguishing it from other similar compounds .
生物活性
Amino-PEG9-amido-C16-Boc is a compound that has garnered attention in the field of medicinal chemistry, particularly as a component in the development of PROTACs (Proteolysis Targeting Chimeras). These molecules are designed to selectively degrade target proteins within cells, utilizing the ubiquitin-proteasome system. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following properties:
Property | Value |
---|---|
CAS Number | 890091-43-7 |
Molecular Formula | C25H52N2O11 |
Molecular Weight | 556.687 g/mol |
Density | 1.082 g/cm³ |
Boiling Point | 609.8 °C at 760 mmHg |
Flash Point | 322.6 °C |
This compound features a polyethylene glycol (PEG) linker that enhances solubility and bioavailability, making it suitable for various biological applications.
This compound functions primarily as a linker in the synthesis of PROTACs. PROTACs consist of two ligands connected by a linker: one ligand binds to a target protein while the other binds to an E3 ubiquitin ligase. The binding of both ligands facilitates the ubiquitination and subsequent degradation of the target protein through the proteasome pathway .
Key Mechanistic Insights:
- Target Protein Degradation : By recruiting E3 ligases, this compound enables targeted protein degradation, which is crucial for therapeutic interventions in diseases characterized by protein dysregulation.
- Selectivity and Efficacy : The choice of linker length and composition (such as PEG) influences the selectivity and efficacy of PROTACs, impacting their ability to induce degradation without off-target effects .
Biological Activity Studies
Research has demonstrated the effectiveness of this compound in various biological contexts:
- In Vitro Studies : In cellular models, compounds utilizing this linker have shown significant potency in degrading specific oncogenic proteins, leading to reduced cell proliferation in cancer cell lines .
- Case Studies :
- A study highlighted the use of this compound in developing PROTACs targeting BCR-ABL fusion proteins in chronic myeloid leukemia (CML). The results indicated effective degradation of BCR-ABL and subsequent apoptosis in CML cells .
- Another investigation focused on its application in degrading mutant p53 proteins, which are often implicated in various cancers. The study reported a marked decrease in mutant p53 levels and enhanced sensitivity to chemotherapeutic agents .
Comparative Analysis with Other Linkers
To understand the advantages of this compound, a comparison with other commonly used linkers in PROTAC development is essential:
Linker Type | Length (n) | Solubility | Targeting Efficiency | Notes |
---|---|---|---|---|
This compound | 9 | High | High | Effective for various targets |
Amino-PEG6 | 6 | Moderate | Moderate | Less effective for larger proteins |
Alkyl Linkers | Variable | Low | Variable | Poor solubility but high stability |
The PEG-based linkers like this compound provide superior solubility and flexibility compared to traditional alkyl linkers, making them more suitable for complex biological systems.
Safety and Toxicological Considerations
While this compound has shown promising biological activity, safety assessments are critical. Current evaluations suggest that compounds based on PEG linkers exhibit low toxicity profiles; however, comprehensive studies on long-term exposure and metabolic pathways are necessary for clinical applications .
特性
IUPAC Name |
tert-butyl 18-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H84N2O12/c1-42(2,3)56-41(46)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-40(45)44-21-23-48-25-27-50-29-31-52-33-35-54-37-39-55-38-36-53-34-32-51-30-28-49-26-24-47-22-20-43/h4-39,43H2,1-3H3,(H,44,45) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSCTMBTRLXERQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H84N2O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。